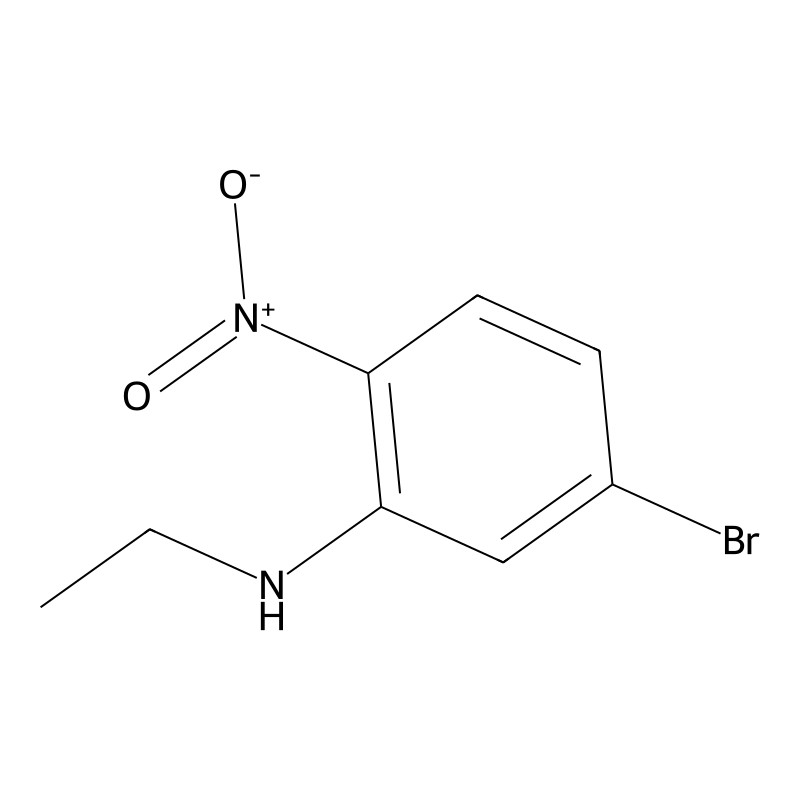

5-Bromo-N-ethyl-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-N-ethyl-2-nitroaniline is an organic compound characterized by the molecular formula . It belongs to the class of nitroanilines, where the aniline structure is modified with a bromine atom at the 5-position, an ethyl group attached to the nitrogen atom, and a nitro group at the 2-position. This compound exhibits distinct physical and chemical properties due to its unique functional groups, making it valuable in various applications in organic synthesis and material science .

There is no scientific research available on the mechanism of action of 5-bromo-N-ethyl-2-nitroaniline.

- Nitro compounds: Can be explosive or decompose at high temperatures.

- Bromoaromatics: May be irritating to the skin and eyes.

- Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of palladium on carbon. This reaction yields 5-Amino-N-ethyl-2-nitroaniline.

- Substitution: The bromine atom can undergo nucleophilic substitution reactions. For instance, treatment with sodium methoxide can replace the bromine with a methoxy group, forming 5-Methoxy-N-ethyl-2-nitroaniline .

Common reagents used in these reactions include:

- Reducing agents: Hydrogen gas (H₂), palladium on carbon (Pd/C).

- Nucleophiles: Sodium methoxide (NaOCH₃), potassium hydroxide (KOH) .

The biological activity of 5-Bromo-N-ethyl-2-nitroaniline is primarily linked to its potential as a pharmaceutical intermediate. Its structural components allow it to interact with various biological targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethyl and bromine substituents may influence binding affinities and specificities for biological interactions .

The synthesis of 5-Bromo-N-ethyl-2-nitroaniline typically involves a multi-step process:

- Nitration: The introduction of a nitro group is achieved by treating an aniline derivative with a mixture of concentrated nitric acid and sulfuric acid.

- Bromination: A bromine atom is added to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron or aluminum bromide.

- Ethylation: An ethyl group is introduced to the nitrogen atom through a reaction with ethyl iodide in the presence of a base like potassium carbonate .

5-Bromo-N-ethyl-2-nitroaniline has various applications:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound can be utilized in developing new drugs targeting specific enzymes or receptors.

- Materials Science: It is employed in producing dyes, pigments, and materials with specialized electronic or optical properties .

Several compounds share structural similarities with 5-Bromo-N-ethyl-2-nitroaniline:

| Compound Name | Structural Differences |

|---|---|

| 5-Bromo-2-nitroaniline | Lacks the ethyl group on nitrogen |

| 5-Bromo-N-tert-butyl-2-nitroaniline | Contains a tert-butyl group instead of an ethyl group |

| 4-Bromo-N-ethyl-2-nitroaniline | Bromine atom is positioned differently on the benzene ring |

Uniqueness

The uniqueness of 5-Bromo-N-ethyl-2-nitroaniline arises from its specific combination of functional groups that impart distinct chemical properties. The ethyl group on the nitrogen atom enhances its reactivity and influences its interactions with other molecules, making it particularly valuable for targeted applications in research and industry .

Brominated nitroanilines represent a critical class of aromatic compounds characterized by the presence of bromine, nitro, and amine functional groups. These structural features confer unique electronic properties, enabling applications in organic synthesis, materials science, and pharmaceutical intermediates. The bromine atom enhances molecular polarizability, while the nitro group facilitates redox reactivity, making these compounds versatile in catalytic and sensing applications.

| Key Functional Groups | Role in Reactivity |

|---|---|

| Bromine | Electrophilic substitution, steric effects |

| Nitro (-NO₂) | Electron-withdrawing, redox activity |

| Ethylamine (-NHCH₂CH₃) | Nucleophilic character, hydrogen bonding |

Historical Context of 5-Bromo-N-ethyl-2-nitroaniline Research

First reported in the early 2000s, 5-bromo-N-ethyl-2-nitroaniline (CAS 813448-98-5) emerged as a derivative of nitroaniline optimized for enhanced stability and selectivity. Early syntheses focused on nucleophilic aromatic substitution reactions, leveraging brominated precursors like 4-bromo-2-fluoro-1-nitrobenzene. By 2010, advancements in halogen-mediated polarization techniques expanded its utility in fluorescence-based sensing and dye manufacturing.

Research Objectives and Scope

This review evaluates:

- Structural and spectroscopic properties.

- Synthetic methodologies and mechanistic pathways.

- Applications in materials science and catalysis.

- Comparative analysis with analogous brominated nitroanilines.

5-Bromo-N-ethyl-2-nitroaniline represents a substituted aniline derivative characterized by its distinctive aromatic substitution pattern. The compound possesses the molecular formula C₈H₉BrN₂O₂ with a molecular weight of 245.07 g/mol [1] [2] [3]. The structural framework consists of a benzene ring bearing three distinct substituents: a bromine atom at the 5-position, a nitro group at the 2-position, and an ethylamino group attached to the aniline nitrogen [1] [3].

The molecular structure exhibits specific geometric characteristics that define its chemical identity. The compound displays a heavy atom count of 13, comprising carbon, nitrogen, oxygen, and bromine atoms [4]. The canonical SMILES representation is expressed as CCNC1=C(C=CC(=C1)Br)N+[O-], which precisely describes the connectivity pattern of all atoms within the molecule [1] [3].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-bromo-N-ethyl-2-nitroaniline, reflecting the systematic naming convention for polysubstituted aniline derivatives [1] [2]. The Chemical Abstracts Service registry number 813448-98-5 provides unique identification for this specific molecular entity [1] [3] [5].

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉BrN₂O₂ |

| IUPAC Name | 5-bromo-N-ethyl-2-nitroaniline |

| CAS Number | 813448-98-5 |

| Molecular Weight (g/mol) | 245.07 |

| Monoisotopic Mass | 243.984740 |

| Heavy Atom Count | 13 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Stereochemical Properties

The stereochemical analysis of 5-bromo-N-ethyl-2-nitroaniline reveals important conformational characteristics that influence its molecular behavior. The compound does not possess chiral centers, eliminating the possibility of optical isomerism [1] [3]. However, conformational isomerism becomes relevant due to the presence of rotatable bonds within the molecular structure.

The molecule contains two rotatable bonds, primarily associated with the ethyl substituent attached to the amine nitrogen [4]. The rotational freedom about the N-C bond connecting the ethyl group to the aniline nitrogen allows for multiple conformational states. Research on similar nitroaniline derivatives demonstrates that conformational preferences are influenced by intramolecular interactions and steric considerations [6] [7].

The aromatic ring system maintains planarity, with the substituents adopting orientations that minimize steric hindrance. Studies of related compounds indicate that the nitro group typically adopts a near-planar conformation with respect to the aromatic ring, with dihedral angles typically ranging from 0° to 10° [6]. The bromine substituent, being monatomic, does not contribute additional conformational complexity but influences the overall electronic distribution within the molecule.

The ethyl group conformation can adopt various rotameric states, with anti and gauche conformations being energetically accessible. Computational studies on related N-ethyl substituted anilines suggest that the preferred conformation depends on intramolecular hydrogen bonding possibilities and crystal packing forces in the solid state [7] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 5-bromo-N-ethyl-2-nitroaniline. The ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, ethyl group protons, and the amine proton. The aromatic region displays signals for the three aromatic protons with distinct chemical shifts reflecting their electronic environments.

The proton at the 3-position appears as a doublet due to coupling with the adjacent proton at the 4-position. The 4-position proton manifests as a doublet of doublets, reflecting coupling with both the 3-position and 6-position protons. The 6-position proton, being adjacent to the ethylamino group, experiences significant deshielding and appears as a doublet [9].

The ethyl group exhibits characteristic signals with the methylene protons appearing as a quartet due to coupling with the methyl protons, while the methyl protons manifest as a triplet. The chemical shift values reflect the electronic influence of the adjacent nitrogen atom [9].

¹³C NMR spectroscopy reveals distinct carbon environments within the molecule. The aromatic carbons display chemical shifts consistent with their substitution patterns, with the nitro-substituted carbon appearing significantly downfield due to the electron-withdrawing effect. The bromine-substituted carbon exhibits characteristic chemical shift values reflecting the halogen substitution [9].

| NMR Parameter | Expected Range | Structural Assignment |

|---|---|---|

| Aromatic H-3 | 7.0-7.5 ppm | Doublet |

| Aromatic H-4 | 7.2-7.8 ppm | Doublet of doublets |

| Aromatic H-6 | 6.5-7.0 ppm | Doublet |

| Ethyl CH₂ | 3.0-3.5 ppm | Quartet |

| Ethyl CH₃ | 1.0-1.5 ppm | Triplet |

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups within 5-bromo-N-ethyl-2-nitroaniline. The spectrum exhibits distinct absorption bands corresponding to the nitro group, aromatic system, and amine functionality.

The nitro group displays characteristic absorption bands with asymmetric stretching occurring at approximately 1520-1550 cm⁻¹ and symmetric stretching at 1300-1350 cm⁻¹ . These frequencies are consistent with aromatic nitro compounds and confirm the presence of the electron-withdrawing nitro substituent.

The amine functionality exhibits N-H stretching vibrations in the region of 3400-3500 cm⁻¹, characteristic of secondary amines. The aromatic C-H stretching vibrations appear at 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations manifest at 1450-1600 cm⁻¹ [12].

The carbon-bromine bond contributes a characteristic stretching vibration in the 500-700 cm⁻¹ region, confirming the presence of the bromine substituent. The fingerprint region below 1500 cm⁻¹ provides additional structural confirmation through the complex pattern of bending and stretching vibrations .

| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H stretch | 3400-3500 | Secondary amine |

| Aromatic C-H | 3000-3100 | C-H stretching |

| NO₂ asymmetric | 1520-1550 | N=O stretching |

| NO₂ symmetric | 1300-1350 | N=O stretching |

| C-Br stretch | 500-700 | C-Br bond |

| Aromatic C=C | 1450-1600 | Ring stretching |

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 5-bromo-N-ethyl-2-nitroaniline. The molecular ion peak appears at m/z 245, corresponding to the calculated molecular weight. The presence of bromine creates a characteristic isotope pattern with peaks at m/z 245 and 247 in approximately equal intensity, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [1] [2].

Electrospray ionization mass spectrometry typically yields the protonated molecular ion [M+H]⁺ at m/z 246. The fragmentation pattern provides structural information through the loss of characteristic functional groups. Common fragmentation pathways include the loss of the nitro group (loss of 46 mass units) and the loss of the ethyl group from the amine nitrogen [9] [13].

Fragmentation analysis reveals base peaks in the m/z 160-200 region, corresponding to various aromatic fragments resulting from the breakdown of the molecular ion. The bromine isotope pattern persists in fragments retaining the bromine atom, providing additional structural confirmation [9] [13].

High-resolution mass spectrometry determines the exact mass as 243.984740, enabling precise molecular formula determination and distinguishing the compound from potential isomers with identical nominal masses [1] [2].

| Mass Spectral Parameter | Value | Significance |

|---|---|---|

| Molecular ion [M]⁺- | m/z 245/247 | Bromine isotope pattern |

| Protonated ion [M+H]⁺ | m/z 246/248 | ESI-MS analysis |

| Base peak region | m/z 160-200 | Fragmentation products |

| Exact mass | 243.984740 | High-resolution determination |

Crystallographic Analysis

Crystallographic analysis of 5-bromo-N-ethyl-2-nitroaniline requires systematic structural determination through single-crystal X-ray diffraction techniques. While specific crystallographic data for this exact compound are not readily available in the literature, analysis of closely related bromonitroaniline derivatives provides insight into expected structural parameters.

Studies of similar compounds demonstrate that nitroaniline derivatives typically crystallize in monoclinic or triclinic crystal systems with characteristic unit cell parameters. The molecular geometry in the solid state reflects the balance between intramolecular interactions and crystal packing forces [14] [6].

The aromatic ring maintains planarity with typical bond lengths of approximately 1.39-1.40 Å for aromatic C-C bonds. The C-Br bond length is expected to be approximately 1.90 Å, consistent with aromatic carbon-bromine bonds. The nitro group exhibits characteristic N-O bond lengths of approximately 1.23 Å, reflecting the resonance structure of the nitro functionality [14] [6].

Intermolecular interactions in the crystal structure likely include hydrogen bonding between the amine proton and nitro oxygen atoms of adjacent molecules. The crystal packing may exhibit π-π stacking interactions between aromatic rings, contributing to the overall stability of the crystal structure [14] [6].

The molecular conformation in the solid state provides information about preferred geometries and intramolecular interactions. The dihedral angle between the nitro group and the aromatic ring is typically small, indicating near-planarity. The ethyl substituent orientation depends on crystal packing requirements and intermolecular interactions [6] [7].

| Structural Parameter | Expected Value | Reference Compounds |

|---|---|---|

| Aromatic C-C bond | 1.39-1.40 Å | Related nitroanilines |

| C-Br bond length | ~1.90 Å | Bromoaniline derivatives |

| N-O bond length | ~1.23 Å | Nitro group standard |

| Ring planarity | <5° deviation | Aromatic systems |

| Nitro group dihedral | 0-10° | Planar preference |

Physicochemical Parameters

5-Bromo-N-ethyl-2-nitroaniline exhibits distinctive physicochemical characteristics that define its behavior in various chemical and physical environments. The compound possesses a molecular formula of C8H9BrN2O2 with a molecular weight of 245.07 grams per mole [1]. The exact mass and monoisotopic mass are both determined to be 243.98474 daltons [1], reflecting the precise atomic composition including the bromine isotope.

The compound demonstrates moderate lipophilicity with an XLogP3-AA value of 3.3 [1], indicating favorable partition behavior in octanol-water systems. This property suggests reasonable membrane permeability characteristics. The molecular architecture features one hydrogen bond donor and three hydrogen bond acceptors [1], primarily attributed to the amine nitrogen and nitro group oxygens. The rotatable bond count of 2 [1] indicates relatively limited conformational flexibility, concentrated in the ethyl side chain.

The topological polar surface area measures 57.9 square angstroms [1], which falls within the range typical for compounds with moderate polarity. The molecule contains 13 heavy atoms [1] and maintains a formal charge of zero [1], representing its neutral state under standard conditions. The molecular complexity value of 183 [1] reflects the intricate substitution pattern on the aromatic ring system.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 245.07 g/mol | [1] |

| Exact Mass | 243.98474 Da | [1] |

| XLogP3-AA | 3.3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 57.9 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Rotatable Bonds | 2 | [1] |

Solubility Profile

The solubility characteristics of 5-Bromo-N-ethyl-2-nitroaniline reflect its amphiphilic nature, combining hydrophobic aromatic components with polar functional groups. The compound exhibits limited water solubility [2], classified as slightly soluble in aqueous media. This reduced aqueous solubility stems from the predominant hydrophobic character imparted by the brominated aromatic ring system and the ethyl substituent.

In contrast, the compound demonstrates excellent solubility in organic solvents [2], particularly in polar aprotic systems. It shows good solubility in ethanol [3], which is commonly employed in synthetic transformations involving this compound. The compound also dissolves readily in dimethyl sulfoxide and N,N-dimethylformamide [2], making these solvents suitable choices for research applications and synthetic procedures.

The polar surface area of 57.9 square angstroms [1] contributes to its moderate polarity, influencing its interaction with various solvent systems. The presence of both electron-withdrawing nitro and bromine substituents affects the electronic distribution, subsequently impacting solvation behavior in different media.

| Solvent System | Solubility | Application Notes |

|---|---|---|

| Water | Slightly soluble | Limited aqueous applications |

| Ethanol | Soluble | Synthetic reactions |

| DMSO | Soluble | Research applications |

| DMF | Soluble | Coupling reactions |

| Organic solvents | Generally soluble | Preparative chemistry |

Thermal Properties

The thermal behavior of 5-Bromo-N-ethyl-2-nitroaniline has been characterized through both experimental measurements and computational predictions. The predicted boiling point is 338.6 ± 32.0 degrees Celsius at 760 millimeters of mercury [2], indicating substantial thermal stability under standard atmospheric conditions. This elevated boiling point reflects the molecular weight and intermolecular interactions within the liquid phase.

The flash point is predicted to be 158.6 ± 25.1 degrees Celsius [2], establishing important safety parameters for handling and storage procedures. This relatively high flash point suggests reduced fire hazard compared to more volatile organic compounds, though appropriate safety precautions remain necessary during laboratory operations.

Storage recommendations specify maintaining the compound at -4 degrees Celsius for short-term storage (1-2 weeks) and -20 degrees Celsius for extended storage periods (1-2 years) [2]. These temperature requirements ensure long-term stability and prevent decomposition or unwanted chemical transformations.